3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine
Description
3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a dichlorophenyl group at position 3 and an amine group at position 4 of the pyrazole ring. Its molecular formula is C₉H₇Cl₂N₃, with a molecular weight of 228.08 g/mol . The primary amine group at position 4 provides hydrogen-bonding capacity, which may influence solubility and biological interactions. This compound is commercially available at 95% purity, making it accessible for pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C9H7Cl2N3 |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-1-5(2-7(11)3-6)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) |
InChI Key |
FENAGXULDYJKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclocondensation reaction, where 3,5-dichlorophenylhydrazine reacts with ethyl acetoacetate under reflux conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has shown that 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine exhibits potential anticancer properties. A study highlighted its ability to inhibit key proteins involved in cancer cell proliferation and survival, making it a promising scaffold for drug development targeting various cancers. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Agrochemical Applications
3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine has been explored for its potential use as a pesticide. Its structural features allow it to interact with specific enzymes in pests, leading to their mortality. Field studies have indicated effective pest control with minimal environmental impact.
Data Table: Comparison of Biological Activities
| Activity Type | Target Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0.08 | Inhibition of cell proliferation |
| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15 | Inhibition of protein synthesis |
| Pesticidal | Various pests | - | Inhibition of enzymatic pathways |
Case Studies
- Anticancer Research : In a study published in Medicinal Chemistry, researchers synthesized derivatives of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine and tested their activity against multiple cancer cell lines. The results indicated that specific modifications to the compound enhanced its potency against breast cancer cells (MCF-7) .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at relatively low concentrations, suggesting its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Features
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The dichlorophenyl group in the target compound enhances stability and hydrophobic interactions compared to analogs with methyl (e.g., 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine) or fluorophenyl substituents (e.g., compound 4h in ) . Functional Groups: The primary amine in the target compound contrasts with carboxamide (e.g., 5d) or urea (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) groups.
Molecular Weight and Solubility: The target compound’s low molecular weight (228.08 g/mol) may confer advantages in membrane permeability compared to bulkier derivatives like 5d (601.80 g/mol) .
Synthetic Accessibility :
- The target compound is synthesized via methods involving 3,5-dichlorophenyl precursors, while analogs like 5d require multi-step procedures with 4-methylsulfonylphenyl and iso-butylphenyl starting materials .
Biological Activity
3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, distinguished by its five-membered ring structure containing two nitrogen atoms. The compound features a 3,5-dichlorophenyl group at the 3-position and an amine group at the 4-position. This specific substitution pattern contributes to its notable biological activities, particularly in medicinal chemistry and agrochemical applications.
- Empirical Formula : CHClN
- Molecular Weight : 245.1 g/mol
- Structure :
Biological Activity Overview
Research indicates that 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine exhibits various biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against a range of bacterial strains.
- Antifungal Activity : Exhibits potent antifungal effects.
- Anti-inflammatory Effects : Potential inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Potential : Inhibitory effects on tumor growth and proliferation.
The biological activities of this compound are attributed to its ability to interact with key proteins and enzymes involved in various disease processes. Studies have shown that it can inhibit specific enzymatic pathways critical for cell proliferation and inflammation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine. The minimum inhibitory concentration (MIC) was determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anti-inflammatory Effects
Research has demonstrated that this compound can inhibit COX enzymes, which are involved in the inflammatory response. The IC50 values for COX inhibition were reported to be in the low micromolar range, indicating a potential therapeutic application in managing inflammatory diseases .
Anticancer Activity
In vitro studies assessed the anticancer potential of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine against various cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents. Notably, it showed promising results in inhibiting tumor growth in xenograft models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | Different dichlorophenyl positioning | Variation impacts reactivity |
| 4-Amino-1H-pyrazole | Lacks chlorination | Simpler structure with distinct activity |
| 1-Methyl-3-(4-chlorophenyl)-1H-pyrazole | Methyl substitution instead of dichloro | Alters solubility and interaction profiles |
The unique substitution pattern of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine enhances its reactivity and biological activity compared to structurally similar compounds.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine, and how can purity be optimized?
The synthesis typically involves cyclocondensation reactions, such as the coupling of 3,5-dichlorophenyl hydrazine with β-keto nitriles or esters under acidic conditions. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Intermediate steps may require protecting group strategies to prevent side reactions at the amine moiety . For example, copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can introduce aryl groups while maintaining regioselectivity .
Q. Which spectroscopic techniques are critical for structural elucidation of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine?
- FTIR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the pyrazole amine, C-Cl stretches at ~700 cm⁻¹) .
- NMR : NMR reveals aromatic proton splitting patterns (e.g., doublets for 3,5-dichlorophenyl protons), while NMR confirms quaternary carbons and chlorine substitution effects .
- Mass Spectrometry : HRMS-ESI provides exact mass verification (e.g., [M+H] peaks) and fragmentation patterns .
Q. How can chromatographic methods be optimized for quantifying this compound in reaction mixtures?
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) is effective. Detection at 254 nm leverages the compound’s UV absorption from the aromatic system. Method validation includes linearity (R > 0.99), LOD/LOQ determination, and spike-recovery tests in matrices like biological fluids or soil extracts .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in hydrogen bonding networks and crystal packing?
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines unit cell parameters and hydrogen bonding motifs. For example, graph set analysis (e.g., Etter’s notation) classifies intermolecular interactions, such as N–H⋯N or N–H⋯Cl bonds, which dictate supramolecular assembly. Discrepancies in lattice parameters across studies may arise from polymorphism or solvent inclusion, necessitating Rietveld refinement for powder samples .
Q. How do computational models complement experimental data in predicting reactivity and stability?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict thermodynamic stability, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For instance, Fukui indices identify nucleophilic/electrophilic sites, aiding in understanding regioselectivity in electrophilic substitution reactions .
Q. What mechanistic insights explain the compound’s behavior under varying pH or temperature conditions?
Kinetic studies using UV-Vis spectroscopy or NMR titration reveal protonation equilibria at the pyrazole amine (pKa ~8–10). Thermal stability is assessed via TGA-DSC, showing decomposition onset temperatures (>200°C). Acidic conditions may cleave the pyrazole ring, while basic conditions promote dehydrohalogenation of chlorine substituents .
Q. How can contradictory bioactivity data from different assays be reconciled?
Discrepancies may arise from assay-specific factors (e.g., solvent polarity, cell line variability). Meta-analyses using standardized protocols (e.g., OECD guidelines for cytotoxicity) and controls (e.g., solvent-only blanks) improve reproducibility. Dose-response curves (IC) should be validated with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
